(-)-Dibornyl benzylaminobenzylphosphonate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

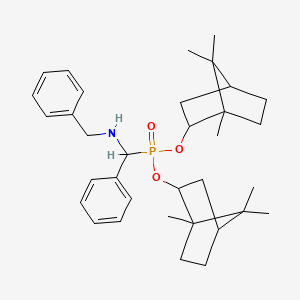

(-)-Dibornyl benzylaminobenzylphosphonate: is a complex organic compound that belongs to the class of phosphonates. Phosphonates are characterized by the presence of a phosphorus atom bonded to carbon. This compound is notable for its unique structure, which includes a benzylamine group and a dibornyl moiety attached to a benzylphosphonate core. The stereochemistry of the compound, indicated by the (-) sign, suggests that it has a specific chiral configuration, which can influence its chemical behavior and biological activity.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of (-)-Dibornyl benzylaminobenzylphosphonate typically involves a multi-step process. One common method includes the reaction of dibornylphosphonate with benzylamine under controlled conditions. The reaction is often catalyzed by a palladium catalyst, such as Pd(PPh3)4, and may require microwave irradiation to achieve high yields in a short time . The reaction conditions usually involve the use of a base, such as potassium carbonate, and a solvent like PEG-400 to facilitate the reaction .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the process. Industrial methods also focus on optimizing reaction conditions to minimize by-products and improve the overall yield.

化学反応の分析

Types of Reactions: (-)-Dibornyl benzylaminobenzylphosphonate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: The benzylamine group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzylphosphonic acid derivatives, while reduction can produce amine derivatives.

科学的研究の応用

Synthesis of (-)-Dibornyl Benzylaminobenzylphosphonate

The synthesis of this compound typically involves multi-step chemical reactions that allow for the introduction of specific functional groups essential for its biological activity. The synthetic route often includes:

- Formation of the phosphonate group : This is achieved through reactions involving phosphorus compounds and alcohols.

- Introduction of aromatic amines : By reacting the phosphonate with suitable benzylamine derivatives, the desired structure is obtained.

- Chiral resolution : The compound is often synthesized in a way that preserves its chirality, which is crucial for its biological efficacy.

The biological activity of this compound has been investigated in various studies, highlighting its potential as an antimicrobial agent and in other therapeutic areas.

Antimicrobial Properties

Recent studies have shown that derivatives of benzylphosphonates exhibit promising antimicrobial activity. For instance, diethyl benzylphosphonate derivatives have demonstrated significant cytotoxic effects against various bacterial strains, indicating that similar structures may provide a basis for developing new antimicrobial drugs . The minimum inhibitory concentration (MIC) values obtained from these studies suggest that this compound could be a candidate for further exploration in combating antibiotic-resistant infections.

Case Study: Leishmania spp. Inhibition

A notable application of phosphonate derivatives, including those related to this compound, is their use against Leishmania spp., which are responsible for leishmaniasis. In vitro studies have shown moderate activity against the promastigote form of Leishmania amazonensis, with an IC50 value of 91.1 µM . This highlights the potential for developing new treatments for neglected tropical diseases.

Data Tables

The following table summarizes key findings related to the biological activity and synthesis of this compound and its derivatives.

作用機序

The mechanism of action of (-)-Dibornyl benzylaminobenzylphosphonate involves its interaction with molecular targets such as enzymes and receptors. The phosphonate group can form strong bonds with metal ions and active sites of enzymes, inhibiting their activity. This interaction can disrupt biological pathways and processes, leading to various effects depending on the target.

類似化合物との比較

Benzylphosphonate: Similar in structure but lacks the dibornyl and benzylamine groups.

Aminophosphonates: Contain an amino group attached to the phosphonate core but differ in the side chains.

Hydroxyphosphonates: Have a hydroxyl group instead of an amine or benzyl group.

Uniqueness: (-)-Dibornyl benzylaminobenzylphosphonate is unique due to its specific chiral configuration and the presence of both dibornyl and benzylamine groups. This combination of features gives it distinct chemical and biological properties, making it valuable for various applications.

生物活性

(-)-Dibornyl benzylaminobenzylphosphonate is a member of the organophosphorus compound family, which has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the existing literature on its biological properties, synthesis methods, and potential therapeutic applications.

Chemical Structure and Synthesis

The compound features a unique structure characterized by a dibornyl moiety attached to a benzylaminobenzylphosphonate group. The synthesis typically involves the reaction of benzylamine derivatives with phosphonates, often using various catalysts to enhance yield and selectivity. Recent studies have highlighted methods that yield high stereochemical purity, which is crucial for biological activity.

Antimicrobial Properties

Research indicates that derivatives of benzylphosphonates exhibit significant antibacterial activity against various strains of Escherichia coli. For instance, diethyl benzylphosphonate derivatives were shown to possess low minimal inhibitory concentrations (MICs) against these bacteria, suggesting their potential as alternatives to traditional antibiotics due to rising bacterial resistance .

- Table 1: Antibacterial Activity of Benzylphosphonates

| Compound | MIC (µg/mL) | Target Bacteria |

|---|---|---|

| Diethyl benzylphosphonate | 5 | E. coli K12 |

| 3,5-Difluorobenzylphosphonate | 10 | E. coli R2-R4 |

| This compound | TBD | TBD |

Cytotoxic Effects

Studies have also demonstrated that certain phosphonate derivatives can induce oxidative stress in bacterial cells, leading to significant DNA damage. This was evidenced by changes in the topology of plasmid DNA upon treatment with these compounds, indicating their cytotoxic potential .

- Case Study: DNA Damage Induction

- A study assessed the effects of dibornyl benzylaminobenzylphosphonate on bacterial DNA integrity using agarose gel electrophoresis. Results showed a marked increase in oxidative damage markers post-treatment.

The biological activity of this compound is likely attributed to its ability to interfere with key cellular processes. The introduction of phosphoryl groups enhances membrane permeability and metabolic stability, facilitating better bioavailability in biological systems .

Enzyme Inhibition

Organophosphorus compounds are known to act as enzyme inhibitors. Specifically, studies have shown that analogs can inhibit prostatic acid phosphatase with varying affinities based on their stereochemistry. The (R)-enantiomer has been reported to exhibit higher affinity compared to its (S)-counterpart .

Future Directions

Given the promising biological activities observed, further research is warranted to explore:

- In Vivo Studies : To assess the therapeutic efficacy and safety profiles in animal models.

- Mechanistic Studies : To elucidate the precise biochemical pathways affected by these compounds.

- Structure-Activity Relationship (SAR) : To optimize the chemical structure for enhanced potency and selectivity.

特性

IUPAC Name |

N-benzyl-1-[bis[(1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl)oxy]phosphoryl]-1-phenylmethanamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H48NO3P/c1-31(2)26-17-19-33(31,5)28(21-26)37-39(36,38-29-22-27-18-20-34(29,6)32(27,3)4)30(25-15-11-8-12-16-25)35-23-24-13-9-7-10-14-24/h7-16,26-30,35H,17-23H2,1-6H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BATYDYQRHLJKAS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2CCC1(C(C2)OP(=O)(C(C3=CC=CC=C3)NCC4=CC=CC=C4)OC5CC6CCC5(C6(C)C)C)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H48NO3P |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

549.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。